1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone
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Overview
Description
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Methylation: Addition of a methyl group to the phenyl ring.
Ketone Formation: Introduction of the ethanone group through reactions such as Friedel-Crafts acylation.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
6-Bromo-2-fluoro-3-methylphenylboronic acid: Shares similar substituents but differs in the functional group attached to the phenyl ring.
1-(6-Bromo-2-fluoro-3-methylphenyl)-2-fluoroethanone: Similar structure but with fewer fluorine atoms.
Properties
Molecular Formula |
C9H6BrF3O |
---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
1-(6-bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6BrF3O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 |
InChI Key |
WNZHVTNBXRENBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F |
Origin of Product |
United States |
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